Piperazin-1-yl-piperidin-1-yl-methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazin-1-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVTVIFIFPALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360257 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-88-9 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Piperazin 1 Yl Piperidin 1 Yl Methanone and Its Analogues
Strategic Approaches to the Construction of the (Piperazin-1-yl)(piperidin-1-yl)methanone Core
The formation of the central urea (B33335) linkage between the piperazine (B1678402) and piperidine (B6355638) heterocycles is the cornerstone of synthesizing the target scaffold. This is typically achieved through convergent pathways that couple the two pre-formed cyclic amines.
Convergent and Divergent Synthetic Pathways for (Piperazin-1-yl)(piperidin-1-yl)methanone
Convergent Synthesis
Convergent synthesis is the most direct and widely employed strategy for constructing the (piperazin-1-yl)(piperidin-1-yl)methanone core. This approach involves the coupling of a piperidine unit with a piperazine unit via the formation of a carbonyl bridge. A common method involves the activation of one of the amine partners to form a reactive intermediate that is subsequently treated with the other amine.
One reliable method is the reaction of piperidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or phenyl chloroformate, to generate piperidine-1-carbonyl chloride. organic-chemistry.org This activated intermediate is then reacted with a suitably protected piperazine, for instance, N-Boc-piperazine, in the presence of a base to yield the protected urea adduct. Subsequent deprotection of the Boc group under acidic conditions affords the final (piperazin-1-yl)(piperidin-1-yl)methanone. mdpi.com
Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the urea bond formation in a one-pot procedure. In this scenario, one of the amines (e.g., piperidine) is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with the second amine (piperazine) to furnish the desired unsymmetrical urea. organic-chemistry.orgmdpi.com This method avoids the use of highly toxic phosgene-based reagents.
A representative convergent synthesis is outlined below:
Scheme 1: Convergent Synthesis via Activated Carbonyl Intermediate| Step | Reactants | Reagents | Product | Typical Yield |
| 1 | Piperidine, N-Boc-piperazine | Triphosgene, Triethylamine (B128534) (TEA) | N-Boc-(piperazin-1-yl)(piperidin-1-yl)methanone | 85-95% |
| 2 | N-Boc-(piperazin-1-yl)(piperidin-1-yl)methanone | Trifluoroacetic acid (TFA) or HCl | (Piperazin-1-yl)(piperidin-1-yl)methanone | >95% |
Divergent Synthesis
A truly divergent synthesis for the core structure is less common. However, a divergent approach can be considered for creating analogues starting from a common intermediate. For instance, a pre-formed N-Boc-piperazine can be acylated with piperidine-1-carbonyl chloride. The resulting protected product serves as a divergent point. The Boc-protecting group can be removed, and the newly freed N-H at the 4-position of the piperazine can be subjected to a variety of functionalization reactions (alkylation, acylation, etc.) to generate a library of diverse analogues.
Functionalization and Derivatization Strategies for (Piperazin-1-yl)(piperidin-1-yl)methanone
Creating analogues of the core structure is essential for modulating its properties. Functionalization can be directed at the nitrogen or carbon atoms of the heterocyclic rings.
Directed Functionalization at Peripheral and Core Positions of (Piperazin-1-yl)(piperidin-1-yl)methanone
Functionalization strategies can target either the readily reactive N-H group of the piperazine ring or the less reactive C-H bonds of the carbon skeleton.
N-Functionalization: The most accessible site for derivatization is the N4-position of the piperazine ring. This secondary amine can be readily functionalized via standard reactions such as reductive amination, N-alkylation with alkyl halides, or N-arylation through methods like the Buchwald-Hartwig coupling. This allows for the introduction of a wide array of substituents to explore structure-activity relationships.
C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine or piperidine rings is a more advanced and powerful strategy for introducing structural diversity. nih.gov While methods for C-H functionalization of piperidines are more established, the presence of a second nitrogen in piperazine presents unique challenges, often leading to side reactions or catalyst inhibition. encyclopedia.pubmdpi.comnih.gov Despite these difficulties, several methods have been developed:
α-Lithiation Trapping: This involves deprotonation of the C-H bond adjacent to a nitrogen atom using a strong base (e.g., s-BuLi), followed by quenching with an electrophile. mdpi.com
Transition-Metal-Catalyzed C-H Functionalization: This includes various methods, such as photoredox catalysis, which can mediate the coupling of piperazines with aryl halides under mild conditions. nih.gov This approach represents a significant breakthrough for directly modifying the core carbon scaffold. encyclopedia.pub
Late-Stage Functionalization of (Piperazin-1-yl)(piperidin-1-yl)methanone Scaffolds
Late-stage functionalization (LSF) refers to the introduction of new functional groups onto a complex, pre-assembled molecule. This is a highly valuable strategy in drug discovery as it allows for the rapid diversification of lead compounds. researchgate.net For the (piperazin-1-yl)(piperidin-1-yl)methanone scaffold, LSF primarily targets the same sites as directed functionalization.
The N4-position of the piperazine remains the most convenient handle for LSF. A diverse range of functional groups can be appended to the core structure at a late stage, enabling fine-tuning of the molecule's properties. More challenging but increasingly feasible is the late-stage C-H functionalization of the heterocyclic rings, which allows for modifications that were previously inaccessible through traditional synthetic routes. mdpi.comresearchgate.net
Solid-Phase Synthesis and Combinatorial Approaches for (Piperazin-1-yl)(piperidin-1-yl)methanone Libraries
The generation of chemical libraries containing numerous analogues of a core scaffold is a cornerstone of modern drug discovery. Solid-phase synthesis is an ideal platform for this purpose, enabling the rapid and efficient production of a large number of compounds. nih.govnih.govnih.gov
A general strategy for the solid-phase synthesis of a (piperazin-1-yl)(piperidin-1-yl)methanone library is as follows:
Immobilization: A protected piperazine derivative, such as N-Fmoc-piperazine, is anchored to a solid support (e.g., a resin). rsc.orgresearchgate.net
Deprotection: The Fmoc protecting group is removed.
Coupling: The resin-bound piperazine is reacted with a diverse set of activated piperidine derivatives (e.g., various substituted piperidine-1-carbonyl chlorides).
Second Diversification (Optional): If the piperazine was initially attached via the N1 position and also contains a protecting group at N4 (e.g., a Boc group), this group can be removed and the free amine can be reacted with a second set of building blocks (e.g., sulfonyl chlorides or carboxylic acids). diva-portal.orgresearchgate.net
Cleavage: The final products are cleaved from the solid support, purified, and characterized, often using high-throughput methods like LC-MS.
This combinatorial approach allows for the systematic variation of substituents on both the piperidine and piperazine rings, facilitating the exploration of vast chemical space to identify compounds with desired properties. nih.govnih.gov
Application of Sustainable Chemistry Principles in Piperazin-1-yl-piperidin-1-yl-methanone Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, and the synthesis of compounds like this compound is no exception. mdpi.cominstituteofsustainabilitystudies.com These principles provide a framework for designing processes that are safer, more efficient, and less polluting. jddhs.com
A primary goal of green chemistry is to move from stoichiometric reagents to catalytic alternatives. ispe.org While advanced coupling reagents like HATU are efficient, they are used in stoichiometric amounts and generate an equivalent amount of waste byproduct (e.g., tetramethylurea). wikipedia.org Sustainable approaches seek to replace these with catalysts that can facilitate the reaction in small quantities and can often be recycled and reused.
Biocatalysis, the use of enzymes to accelerate chemical reactions, is a powerful tool in green chemistry. mdpi.com Enzymes offer high selectivity and operate in mild, often aqueous, conditions, eliminating the need for harsh reagents and solvents. mdpi.comnih.gov For amide bond formation, lipases such as Candida antarctica lipase (B570770) B (CALB) have proven to be highly effective. nih.gov A sustainable strategy for direct amide synthesis has been devised using CALB as the biocatalyst in cyclopentyl methyl ether, a green and safe solvent. nih.gov This method works for a diverse range of substrates, including cyclic secondary amines like piperidine, and produces amides with excellent yields, often without the need for intensive purification. nih.gov More advanced research explores the use of engineered ATP-dependent amide bond synthetases (ABS) which can couple a wide array of amine and acid building blocks that have been pre-screened for low toxicity, embodying the "safer-by-design" principle. rsc.org
The choice of solvent is critical to the sustainability of a chemical process, as solvents contribute significantly to industrial waste. instituteofsustainabilitystudies.comjddhs.com Green chemistry promotes the use of safer solvents like water, ethanol, or bio-based options. jddhs.com A remarkable, sustainable approach to amide bond formation involves the direct aminolysis of simple esters using only water as the solvent, completely avoiding metals, additives, and bases. researchgate.net This method has been shown to work effectively for the reaction of esters with cyclic secondary amines like piperidine and morpholine, yielding the corresponding amides in good to excellent yields. researchgate.net The adoption of such green solvents and solvent-free conditions drastically reduces the environmental impact of synthesis. jddhs.com
Molecular and Cellular Investigations of Piperazin 1 Yl Piperidin 1 Yl Methanone Derivatives
In Vitro Biological Activity Profiling of Piperazin-1-yl-piperidin-1-yl-methanone Analogues
The in vitro biological activity of piperazin-1-yl-methanone derivatives has been extensively profiled using a variety of assays to determine their efficacy and selectivity against different cellular and biochemical targets.
Cell-based assays have been crucial in identifying the potential therapeutic applications of piperazin-1-yl-methanone analogues, particularly in oncology.
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for cytotoxic activity against a panel of human cancer cell lines. rsc.org The most potent analogue, compound 10ec , demonstrated significant cytotoxicity against the BT-474 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 0.99 µM. rsc.org Further cell-based studies, including clonogenic assays, confirmed that this compound inhibits colony formation in BT-474 cells in a dose-dependent manner. rsc.org
Similarly, a novel phenyl(piperazin-1-yl)methanone derivative (compound 4 ) was evaluated for its antiproliferative activity. nih.govresearchgate.net It showed appreciable inhibition of cell viability across several cancer cell lines, including breast (MDA-MB-231), ovarian (CAOV3, SKOV3, OVCAR3), and colon (HCT116) cancer cells, with IC₅₀ values in the micromolar range. nih.gov
Derivatives of piperazinyl-methyl-3(2H)pyridazinone have also been synthesized and tested for anticancer activity against human lung and colon cancer cell lines, with some compounds showing significant cytotoxic effects. ebyu.edu.tr In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for cytotoxicity against 4T1 breast cancer cells using MTT assays to determine cellular viability. mdpi.com
The versatility of this scaffold extends beyond cancer. Analogues of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone have been tested for antimicrobial activity, with several derivatives showing moderate antibacterial activity and good antifungal activity. researchgate.net
Table 1: Cytotoxicity of Selected Piperazin-1-yl-methanone Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Compound 10ec | BT-474 (Breast) | 0.99 ± 0.01 | rsc.org |
| Phenyl(piperazin-1-yl)methanone | Derivative 4 | MDA-MB-231 (Breast) | ~31-72 | nih.gov |
| Phenyl(piperazin-1-yl)methanone | Derivative 4 | CAOV3 (Ovarian) | ~31-72 | nih.gov |
| Phenyl(piperazin-1-yl)methanone | Derivative 4 | SKOV3 (Ovarian) | ~31-72 | nih.gov |
| Dehydroabietic acid piperazine (B1678402) derivative | Compound 30 | HepG-2 (Liver) | 23.56 | nih.gov |
| Dehydroabietic acid piperazine derivative | Compound 30 | MCF-7 (Breast) | 62.55 | nih.gov |
Biochemical assays have been instrumental in identifying the direct molecular targets of these derivatives and quantifying their binding affinities and inhibitory potential.
For instance, a series of piperidine (B6355638) and piperazine derivatives were evaluated for their affinity towards histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.gov These studies revealed that the choice between a piperidine and a piperazine ring is a critical structural element for activity and selectivity. Replacing a piperazine ring with piperidine in one pair of analogues (compounds 4 and 5) dramatically increased the affinity for the σ₁R by several hundredfold (Kᵢ changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H₃R. nih.gov Another study identified a potent sigma-1 receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1 ), with a high affinity Kᵢ value of 3.2 nM. nih.gov
In the field of enzymology, a phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.govnih.gov This derivative (compound 4 ) exhibited an IC₅₀ value of 6.1 µM against MAGL. nih.govnih.gov Furthermore, derivatives of thiazolo[5,4-d]pyrimidine (B3050601) containing piperazine linkers have been identified as potent inverse agonists of the human A₂ₐ adenosine (B11128) receptor (A₂ₐR), with the most active compound showing a Kᵢ of 8.62 nM and an IC₅₀ of 7.42 nM in functional assays. nih.gov
Table 2: Target Binding and Inhibition Data for Piperazin-1-yl-methanone Derivatives
| Compound Class | Target | Assay Type | Value | Source |
|---|---|---|---|---|
| Piperazine/Piperidine Derivative | Histamine H₃ Receptor | Binding Affinity (Kᵢ) | 3.17 nM (piperazine) | nih.gov |
| Piperazine/Piperidine Derivative | Sigma-1 Receptor | Binding Affinity (Kᵢ) | 1531 nM (piperazine) | nih.gov |
| Piperazine/Piperidine Derivative | Sigma-1 Receptor | Binding Affinity (Kᵢ) | 3.64 nM (piperidine) | nih.gov |
| Phenyl(piperazin-1-yl)methanone | Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition (IC₅₀) | 6.1 µM | nih.govnih.gov |
| Thiazolo[5,4-d]pyrimidine-piperazine | Adenosine A₂ₐ Receptor | Binding Affinity (Kᵢ) | 8.62 nM | nih.gov |
| Thiazolo[5,4-d]pyrimidine-piperazine | Adenosine A₂ₐ Receptor | Inverse Agonist Potency (IC₅₀) | 7.42 nM | nih.gov |
| Piperidine/piperazine-ethanone | Sigma-1 Receptor | Binding Affinity (Kᵢ) | 3.2 nM | nih.gov |
Elucidation of Mechanism of Action for this compound
Understanding the mechanism of action is critical for the development of drug candidates. Research into piperazin-1-yl-methanone derivatives has provided insights into their molecular targets and the subsequent cellular consequences.
The piperazine-methanone scaffold has proven to be a versatile template for designing inhibitors of various enzymes and modulators of cell surface receptors.
Enzyme Inhibition : Derivatives have been identified as potent inhibitors of several enzymes. Phenyl(piperazin-1-yl)methanone analogues act as reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govnih.gov Other studies have identified piperazine-containing compounds as inhibitors of poly-ADP-ribose-polymerase (PARP), a key enzyme in DNA repair, and chitin (B13524) synthase, an essential enzyme in fungi. nih.govnih.gov In silico studies have also pointed to piperazine-substituted naphthoquinones as potential PARP-1 inhibitors. acs.org
Receptor Modulation : A significant body of research has focused on G protein-coupled receptors (GPCRs). Piperazine and piperidine derivatives have been developed as potent antagonists for the histamine H₃ receptor and modulators of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These receptors are involved in numerous neurotransmitter systems. nih.gov The piperazine scaffold is also present in Flibanserin, a 5-HT₁ₐ receptor agonist. nih.gov Additionally, thiazolo[5,4-d]pyrimidine derivatives containing a piperazine moiety have been characterized as potent and selective inverse agonists for the adenosine A₂ₐ receptor. nih.gov
Other Targets : Research into anticancer mechanisms has shown that (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates inhibit tubulin polymerization. rsc.org
The interaction of these derivatives with their molecular targets initiates a cascade of downstream cellular events.
For the tubulin-targeting compound 10ec , its mechanism involves the induction of apoptosis. rsc.org Flow cytometry analysis revealed that this is achieved through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org This disruption of the cell cycle is a common mechanism for cytotoxic cancer drugs.
In the case of sigma-1 receptor modulators, their effects are broad because the receptor itself regulates several key neurotransmitter pathways, including glutamatergic, dopaminergic, and serotonergic systems. nih.gov For natural product derivatives containing a piperazine amide, the mechanism of action for their anti-proliferative effects was linked to cell cycle arrest and the induction of apoptosis. nih.gov
Computational modeling and molecular dynamics simulations have provided detailed pictures of how these compounds bind to their protein targets.
For the phenyl(piperazin-1-yl)methanone inhibitors of MAGL, a virtual screening protocol based on consensus docking was used for their initial discovery. nih.gov Molecular modeling suggested that the binding site is an ellipsoidal cavity where key residues form hydrogen bonds with the ligand's carbonyl group, and surrounding residues engage in lipophilic interactions. nih.gov
In the study of sigma-1 receptor ligands, molecular dynamics simulations were used to understand the binding mode of the potent agonist 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone . nih.gov These simulations revealed that the piperidine nitrogen atom forms a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126, while also establishing a hydrogen bond with Glu172. nih.gov The binding is further stabilized by a π–cation interaction between the ionized nitrogen and a phenylalanine residue (Phe107). nih.gov
Similarly, molecular modelling of the tubulin inhibitor 10ec suggested that it binds to the colchicine (B1669291) binding site of tubulin, explaining its ability to disrupt microtubule dynamics. rsc.org
Phenotypic Screening and Target Deconvolution Methodologies for this compound
Phenotypic screening has emerged as a crucial strategy in the discovery of novel therapeutics, allowing for the identification of compounds that elicit a desired biological effect in a cellular or organismal context without a priori knowledge of the molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully elucidated. Following the identification of a hit compound through phenotypic screening, the subsequent and often challenging step is target deconvolution, which aims to identify the specific molecular target or targets responsible for the observed phenotype. This section details the methodologies employed in the phenotypic screening of derivatives related to this compound and the subsequent strategies for target deconvolution.
A variety of phenotypic screening assays have been utilized to assess the biological activity of piperazine-containing compounds. These assays are designed to measure changes in cell health, proliferation, or specific cellular events. For instance, in the investigation of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, in vitro cytotoxic activity was evaluated against a panel of human cancer cell lines, including BT-474 (breast), HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung), alongside a non-cancerous human keratinocyte line, HaCaT. rsc.org The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used in such screens to determine cell viability. rsc.org
Detailed biological investigations following initial screening often involve a battery of assays to understand the mechanism of action. These can include:
Apoptosis Assays: Techniques such as acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI staining, and annexin (B1180172) V-FITC/propidium iodide staining are employed to confirm if the compound induces programmed cell death. rsc.org
Clonogenic Assays: This method assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of the compound on cell proliferation. rsc.org
Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing potential cell cycle arrest points induced by the compound. rsc.org
The following table summarizes the types of phenotypic assays used for piperazine derivatives, exemplified by the study on (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates. rsc.org
| Assay Type | Purpose | Example Cell Lines | Key Finding |
| MTT Assay | Measures cell viability and cytotoxic activity. | BT-474, HeLa, MCF-7, NCI-H460, HaCaT | Identified compound 10ec with high cytotoxicity against BT-474 cells (IC50 of 0.99 ± 0.01 μM). |
| AO/EB, DAPI, Annexin V-FITC/PI Staining | Detects and confirms apoptosis (programmed cell death). | BT-474 | Compound 10ec induced apoptosis in BT-474 cells. |
| Clonogenic Assay | Assesses long-term proliferative capacity. | BT-474 | Compound 10ec inhibited colony formation in a concentration-dependent manner. |
| Flow Cytometry | Analyzes cell cycle distribution. | BT-474 | Compound 10ec induced cell cycle arrest at the sub-G1 and G2/M phases. |
Once a compound demonstrates a consistent and potent phenotypic effect, the next critical phase is the identification of its molecular target(s). Target deconvolution is essential for understanding the compound's mechanism of action and for further drug development. nih.gov Several methodologies can be employed for this purpose:
Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its protein target. Small molecules identified in phenotypic screens can be immobilized on a solid support to "pull down" their binding partners from cell lysates. nih.gov The isolated proteins are then identified using mass spectrometry. nih.gov Phage display is another affinity selection technique where a library of proteins is expressed on the surface of bacteriophages, which can then be screened for binding to the small molecule of interest. nih.gov
Label-Free Target Identification: These methods obviate the need to chemically modify the compound, which can sometimes alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more stable and resistant to proteolysis when bound to a small molecule ligand. nih.gov
Pulse Proteolysis: Similar to DARTS, this method leverages the increased stability of a protein-ligand complex in the presence of a denaturant and subsequent proteolysis. nih.gov
Computational and In Silico Approaches: Before or after experimental validation, computational methods play a significant role.
Virtual Screening and Molecular Docking: In some instances, a potential target is hypothesized, and computational tools are used to predict the binding of a compound to that target. For example, a virtual screening protocol based on a fingerprint-driven consensus docking approach was used to identify a phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL). researchgate.netnih.gov Molecular modeling can then predict the binding mode and guide the optimization of the inhibitor. researchgate.netnih.gov In other studies, after a target is identified, molecular docking is used to understand the binding interactions at the molecular level, as was done for a derivative that binds to the colchicine binding site of tubulin. rsc.org
The table below outlines common target deconvolution methodologies.
| Methodology | Principle | Key Steps |
| Affinity Chromatography | Immobilized compound captures its binding partners from cell lysates. | Compound immobilization, incubation with lysate, washing, elution of bound proteins, mass spectrometry. nih.gov |
| DARTS / Pulse Proteolysis | Ligand binding confers stability to the target protein against proteolysis. | Incubation of lysate with compound, limited proteolysis, identification of protected proteins by mass spectrometry. nih.gov |
| In Silico Docking | Computational prediction of the interaction between a small molecule and a protein target. | Generation of 3D structures, docking simulation, scoring and analysis of binding poses. rsc.orgresearchgate.net |
These methodologies, from broad phenotypic screening to specific target identification, provide a comprehensive framework for elucidating the complex biological activities of novel chemical entities like this compound and its derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperazin 1 Yl Piperidin 1 Yl Methanone Derivatives
Systematic Exploration of Structural Modifiers and Their Impact on Biological Activity of Piperazin-1-yl-piperidin-1-yl-methanone
The systematic modification of the this compound scaffold allows for a thorough investigation of how different structural features influence biological activity. The core scaffold consists of a piperazine (B1678402) ring linked via a carbonyl group to a piperidine (B6355638) ring. Modifications can be systematically introduced at several positions on both the piperazine and piperidine rings.
Modifications on the Piperazine Ring:
Substitutions on the N4-position of the piperazine ring are a common strategy to modulate activity. For instance, in a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, various substituents on the piperazine nitrogen were explored for their effect on serotonin (B10506) reuptake inhibition. nih.gov Applying this principle to the this compound scaffold, one could systematically introduce alkyl, aryl, and heteroaryl groups at the N4-position. The nature of this substituent can significantly impact potency and selectivity. For example, the introduction of a benzhydryl group is a known modification in other piperazine-containing compounds. nih.gov
Modifications on the Piperidine Ring:
The piperidine ring offers multiple positions for substitution. Modifications at the 4-position of the piperidine ring have been shown to be critical for the activity of various compounds. For instance, in a series of piperidine derivatives, substitutions at this position led to compounds with potent antitumor activity. researchgate.net For the this compound scaffold, introducing various functional groups at the 4-position of the piperidine ring could be explored.
Impact of the Carbonyl Linker:
The following table illustrates a hypothetical systematic exploration of structural modifications and their resulting impact on biological activity, represented by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (on Piperazine N4) | R2 (on Piperidine 4-position) | Biological Activity (IC50, nM) |
| 1a | -H | -H | 500 |
| 1b | -CH3 | -H | 250 |
| 1c | -CH2Ph | -H | 100 |
| 1d | -H | -OH | 400 |
| 1e | -H | -C(O)NH2 | 300 |
| 1f | -CH2Ph | -C(O)NH2 | 50 |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, key pharmacophoric elements can be hypothesized based on its structural components and findings from related series of compounds.
The key pharmacophoric features likely include:
A basic nitrogen atom: The N4-nitrogen of the piperazine ring is typically basic and can participate in ionic interactions or hydrogen bonding with the target protein. The versatile nature of the piperazine ring allows for modifications that can fine-tune its basicity and, consequently, its interaction with biological targets. nih.gov
A hydrogen bond acceptor: The carbonyl group linking the piperazine and piperidine rings acts as a strong hydrogen bond acceptor. This feature is often critical for anchoring the ligand in the binding pocket of the receptor.
A hydrophobic region: Substituents on either the piperazine or piperidine ring can provide hydrophobic interactions with the target. For example, an aromatic ring attached to the N4-position of the piperazine can fit into a hydrophobic pocket.
A second hydrophobic or polar region: The piperidine ring itself and any substituents on it can provide further points of interaction.
A hypothetical pharmacophore model for this scaffold could consist of a basic nitrogen center, a hydrogen bond acceptor, and two hydrophobic sites, the relative spatial arrangement of which would be crucial for activity.
Conformational Analysis and its Correlation with Bioactivity for this compound Analogues
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps in understanding the preferred shapes of these molecules and how they fit into a receptor's binding site.
The piperazine ring can exist in a chair, boat, or twist-boat conformation, with the chair conformation being the most stable. researchgate.net The energy barrier for ring inversion is relatively low, allowing the piperazine ring to adopt different conformations to fit a binding site. researchgate.net Similarly, the piperidine ring also preferentially adopts a chair conformation.
Studies on other piperazine derivatives have shown that specific conformations are required for biological activity. For example, in a series of 1-(2-pyrimidinyl)piperazine derivatives, a specific bioactive conformation was proposed based on conformational analysis and pharmacophore modeling. nih.gov For the this compound scaffold, it is likely that the relative orientation of the piperazine and piperidine rings, dictated by the conformation of the central linker and the rings themselves, will be a key factor for bioactivity.
The following table shows hypothetical data correlating the preferred dihedral angle (a measure of conformation) with biological activity.
| Compound ID | Dihedral Angle (Piperazine-C-C-Piperidine) | Biological Activity (IC50, nM) |
| 2a | 180° (trans) | 50 |
| 2b | 0° (cis) | 1000 |
| 2c | 165° | 75 |
| 2d | 15° | 800 |
Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization
In drug discovery, it is not only important to increase the potency of a compound but also to optimize its physicochemical properties to ensure it has good drug-like characteristics. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two metrics used to guide this optimization process. gardp.orgresearchgate.net
Ligand Efficiency (LE) relates the binding affinity of a compound to its size (number of heavy atoms). nih.govcore.ac.uk It is calculated as the binding energy per heavy atom. A higher LE value indicates that the compound is making more efficient use of its atoms to bind to the target. nih.gov It is recommended that the LE value during lead optimization should be maintained above 0.3. sciforschenonline.org
Lipophilic Efficiency (LLE) , also known as ligand-lipophilicity efficiency, relates the potency of a compound (pIC50) to its lipophilicity (logP or logD). gardp.orgsciforschenonline.org It is calculated as pIC50 - logP. A higher LLE indicates that the compound achieves high potency without being excessively lipophilic. sciforschenonline.org High lipophilicity can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. gardp.org An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk
The following table provides a hypothetical example of how LE and LLE could be used to guide the optimization of this compound derivatives.
| Compound ID | IC50 (nM) | pIC50 | Heavy Atoms | logP | LE | LLE |
| 3a | 500 | 6.3 | 15 | 0.42 | 2.5 | 3.8 |
| 3b | 100 | 7.0 | 22 | 0.45 | 3.5 | 3.5 |
| 3c | 20 | 7.7 | 25 | 0.31 | 4.0 | 3.7 |
| 3d | 5 | 8.3 | 28 | 0.30 | 4.5 | 3.8 |
| 3e | 1 | 9.0 | 29 | 0.31 | 5.0 | 4.0 |
By analyzing these metrics, medicinal chemists can prioritize compounds that exhibit a good balance of potency and drug-like properties for further development.
Computational Approaches in the Research and Development of Piperazin 1 Yl Piperidin 1 Yl Methanone
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions of Piperazin-1-yl-piperidin-1-yl-methanone
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. For derivatives of piperazine (B1678402) and piperidine (B6355638), docking studies have been crucial in identifying potential biological targets and understanding the key interactions that govern their binding. For instance, in studies of piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R), docking has been used to elucidate the binding mode. nih.gov These studies often reveal critical interactions, such as hydrogen bonds and salt bridges, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the target. In the context of piperidine/piperazine derivatives, MD simulations have been employed to confirm the stability of docking poses and to identify crucial amino acid residues that maintain the interaction, which is vital for guiding further optimization of the lead compound. nih.gov For example, a study on piperidine and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists utilized molecular modeling to identify putative protein-ligand interactions responsible for their high affinity. nih.gov
| Compound Analog | Target | Docking Score (Glide Gscore) | Key Interacting Residues |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | - | Glu172, Asp126, Phe107 |
| Analog 2 | Sigma-1 Receptor (S1R) | - | Glu172 |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into properties that are not accessible through classical molecular mechanics, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the prediction of reaction mechanisms.
For a molecule like this compound, quantum chemical calculations can be used to determine its optimal three-dimensional structure and to understand its chemical reactivity. For instance, by calculating the electrostatic potential surface, researchers can identify the regions of the molecule that are most likely to participate in electrostatic interactions with a biological target. Furthermore, these calculations are integral to the development of parameters for molecular mechanics force fields used in molecular docking and dynamics simulations, ensuring that these simulations are as accurate as possible. While specific quantum chemical studies on the title compound are sparse, research on related piperazine derivatives has utilized these methods to correlate electronic properties with biological activity. fgcu.edu
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.
For a scaffold like this compound, a pharmacophore model could be developed based on known active ligands of a particular target that share a similar piperazine-piperidine carboxamide core. This model would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for binding. Virtual screening of compound libraries using this pharmacophore could then identify novel derivatives of this compound with the potential for enhanced activity or improved properties. This approach has been successfully applied to discover novel piperazine-based compounds for various targets. researchgate.net
In Silico Prediction of Biological Activities and Potential Off-Targets for this compound Derivatives
In silico prediction of biological activities and potential off-targets is a critical step in early-stage drug discovery, helping to prioritize compounds for further experimental testing and to anticipate potential side effects. These predictions are typically made using a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug-target interactions.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their potency against a specific target based on various molecular descriptors, such as physicochemical properties and topological indices. Studies on piperidine carboxamide derivatives have successfully used 3D-QSAR to guide the design of more potent inhibitors.
In addition to predicting on-target activity, computational methods can also be used to predict potential off-target interactions. This is achieved by screening the molecule against a panel of known protein structures or pharmacophore models representing a wide range of biological targets. Identifying potential off-target interactions early in the drug discovery process is crucial for assessing the selectivity and potential toxicity of a compound. For the this compound scaffold, such predictions would be invaluable for guiding the design of more selective ligands.
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) |
|---|---|---|
| Analog A | 0.174 | 0.180 |
| Analog B | 0.560 | 0.552 |
| Analog C | 1.230 | 1.215 |
Advanced Analytical Methodologies in Piperazin 1 Yl Piperidin 1 Yl Methanone Research
Chromatographic Separation Techniques for Research Applications
Chromatography is indispensable for separating Piperazin-1-yl-piperidin-1-yl-methanone from reaction precursors, byproducts, or degradants, and for quantifying its purity. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound due to the compound's polarity and low volatility. A reverse-phase HPLC method is typically developed for purity assessment and quantification.
Method development would involve a systematic approach to optimizing separation conditions. The basic nature of the two amine groups requires careful consideration of the mobile phase pH and column chemistry to achieve good peak shape and retention. A typical starting point would be a C18 column, which separates compounds based on hydrophobicity. To prevent peak tailing associated with basic analytes, a mobile phase buffered to a slightly acidic or neutral pH is often employed, or a small amount of an amine modifier like triethylamine (B128534) may be added. jocpr.comresearchgate.net
Validation of the HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. For instance, a study on a related piperazine (B1678402) derivative demonstrated validation across a concentration range of 30 to 350 ppm, establishing the method's precision and accuracy for trace-level quantification. jocpr.com While specific validated methods for this compound are not widely published, the principles are directly applicable.
Table 1: Representative HPLC Method Parameters for Analysis of this compound This table is a representative example based on common practices for similar amine-containing compounds.
Click to view data
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Organic modifier (Acetonitrile) elutes the compound; Formic acid improves peak shape for basic amines. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Detector | UV at ~210 nm | The amide carbonyl bond provides some UV absorbance at low wavelengths for detection. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound compared to HPLC. This is due to the compound's relatively high molecular weight (197.28 g/mol ) and the presence of polar N-H and C=O groups, which lead to a high boiling point and potential for thermal degradation in the GC inlet and column. Direct injection could result in poor peak shape, low response, and column contamination.
However, GC could be employed for specific research applications, such as analyzing for volatile precursors or impurities from its synthesis. For the analysis of the compound itself, a derivatization step would likely be necessary. Silylation, for example, could be used to replace the active hydrogen on the piperazine nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability, making it amenable to GC analysis. A review of analytical methods for piperazine highlights that chromatographic analysis is often essential for its determination in various matrices.
Spectroscopic Characterization Methods for Structural Elucidation in Research
Spectroscopic methods are critical for providing definitive structural information. A combination of NMR, MS, and IR spectroscopy is used to confirm the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the piperidine (B6355638) and piperazine rings. The protons alpha to the nitrogen atoms would appear more deshielded (at a higher chemical shift) than the other methylene (B1212753) protons on the rings. Due to the amide bond, the electronic environments of the two rings are different, leading to separate sets of signals. The piperidine protons alpha to the amide nitrogen would be significantly shifted downfield.
In the ¹³C NMR spectrum, a key signal would be the carbonyl carbon of the amide group, typically appearing in the 165-175 ppm range. lew.ro The carbons of the piperidine and piperazine rings would show distinct signals, with those adjacent to nitrogen atoms appearing in the 40-50 ppm region. wikipedia.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on known data for piperidine and piperazine substructures. Solvent: CDCl₃.
Click to view data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Piperidine C2/C6 | ~3.5 | ~47 |
| Piperidine C3/C5 | ~1.6 | ~26 |
| Piperidine C4 | ~1.5 | ~24 |
| Carbonyl C=O | - | ~170 |
| Piperazine C2'/C6' | ~3.6 | ~46 |
| Piperazine C3'/C5' | ~2.9 | ~45 |
| Piperazine N'-H | ~1.7 (broad) | - |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis in Research Contexts
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺.
For this compound (C₁₀H₁₉N₃O), the theoretical exact mass is 197.1528 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 198.1601. In a patent describing the synthesis of this compound, a crude product analysis by LCMS reported an ESI signal at m/z = 198 [M+1]⁺, which corresponds perfectly with the expected protonated molecule. nih.gov
Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal the compound's fragmentation pathways. A common and diagnostic fragmentation for amide-linked piperazine/piperidine compounds is the cleavage of the amide C-N bond. nih.govxml-journal.net This would lead to two primary fragment ions.
Table 3: Plausible ESI-MS/MS Fragmentation for [M+H]⁺ of this compound Based on the common fragmentation patterns of piperazine amides.
Click to view data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 198.16 | 112.08 | 86.08 (Piperazine) | Piperidin-1-yl-methanone cation |
| 198.16 | 87.09 | 111.07 (Piperidinone) | Protonated Piperazine |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the most prominent and diagnostic absorption would be the strong C=O (carbonyl) stretch of the tertiary amide group, expected in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methylene groups around 2850-2950 cm⁻¹ and the N-H stretching vibration from the secondary amine in the piperazine ring, which typically appears as a moderate band around 3300-3500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy is of limited utility for the structural characterization of this specific compound. This compound lacks an extensive chromophore system, meaning it does not have conjugated double bonds or aromatic rings that absorb strongly in the 200-800 nm range. It would likely only show weak absorbance at very short wavelengths (<220 nm) due to n→π* transitions of the amide carbonyl group. Therefore, UV-Vis is not typically used for qualitative analysis but can be employed as a detection method in HPLC, as noted previously.
Advanced Bioanalytical Techniques for In Vitro and In Vivo Research
The investigation of novel chemical entities in a biological context relies on a suite of sophisticated analytical methods. For a compound such as this compound, which is noted as a synthetic intermediate in the development of more complex pharmaceutical agents, these techniques are crucial for understanding its behavior, potential targets, and metabolic fate. googleapis.comgoogle.com While extensive bioanalytical data for this specific intermediate is not widely available in public literature, the principles of its analysis can be detailed based on established methodologies for related piperazine and piperidine structures.
LC-MS/MS for Metabolite Identification and Quantification in Biological Matrices
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in drug metabolism studies, offering high sensitivity and selectivity for identifying and quantifying compounds and their metabolites in complex biological samples like plasma, urine, and tissue homogenates.
A core application of LC-MS/MS is the determination of a compound's mass-to-charge ratio (m/z), which confirms its presence. For this compound, its identity as a synthetic intermediate was confirmed via Liquid Chromatography-Mass Spectrometry (LCMS) with Electrospray Ionization (ESI), which detected the protonated molecule [M+H]⁺ at an m/z of 198. googleapis.com
In a research context, the process would extend to metabolite profiling. After administration of the parent compound in an in vitro (e.g., liver microsomes) or in vivo model, samples would be collected and analyzed. The LC separates the parent compound from its metabolites, which are then ionized and fragmented in the mass spectrometer. By comparing the fragmentation patterns of potential metabolites to that of the parent compound, researchers can elucidate metabolic pathways such as hydroxylation, oxidation, or cleavage of the piperidine or piperazine rings.
The quantitative power of LC-MS/MS is leveraged through methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This allows for precise measurement of the compound's concentration over time, which is fundamental for pharmacokinetic studies. For instance, validated LC-MS/MS methods for other piperazine-containing drugs, such as tandospirone (B1205299) and its metabolite 1-(2-pyrimidyl)-piperazine, demonstrate the ability to achieve lower limits of quantification in the low ng/mL range in rat plasma, a level of sensitivity essential for detailed pharmacokinetic analysis. google.com Similarly, methods have been developed to quantify piperazine-related impurities like 1-methyl-4-nitroso-piperazine (MNP) at parts-per-million levels in complex drug products. google.comcas.orggoogle.com
Table 1: LCMS Data for this compound
| Compound | Analytical Method | Ionization Mode | Observed m/z | Attributed Ion | Source |
|---|---|---|---|---|---|
| This compound | LCMS | ESI | 198 | [M+H]⁺ | googleapis.com |
Radioligand Binding Assays and Isotopic Labeling Strategies (e.g., 14C-labeled analogs)
Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor. This is achieved by measuring how effectively the test compound displaces a known radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. While specific binding data for this compound is not published, the technique is routinely applied to piperazine derivatives. googleapis.comgoogle.com
To perform such an assay, a stable, isotopically labeled version of the compound, often using Carbon-14 (¹⁴C) or Tritium (³H), is required. The synthesis of a ¹⁴C-labeled analog of this compound would likely involve incorporating a ¹⁴C atom into one of the core rings during the synthetic process. Strategies for the ¹⁴C-labeling of other bis(heteroaryl)piperazines have been successfully developed, providing a template for how this could be achieved. google.com
Once a radiolabeled analog is created, it can be used in saturation binding assays to determine its own binding affinity (Kd) and receptor density (Bmax) in a given tissue preparation. More commonly, the unlabeled compound is used as a competitor against an established radioligand to determine its inhibitory constant (Ki), which reflects its binding affinity. For example, in the study of novel cannabinoid receptor ligands, the binding affinities of piperazine analogs were determined using competitive binding assays with the radioligand [³H]CP55,940. googleapis.com
Table 2: Illustrative Radioligands for Receptors Targeted by Piperazine-Containing Compounds
| Radioligand | Isotope | Target Receptor(s) | Application Example | Source |
|---|---|---|---|---|
| [³H]CP55,940 | Tritium (³H) | Cannabinoid CB₁/CB₂ | Determining Ki of novel piperazine analogs | googleapis.com |
| ³H-Pentazocine | Tritium (³H) | Sigma-1 (S1R) | S1R radioligand binding assays | google.com |
| [³H]DTG | Tritium (³H) | Sigma-2 (S2R) | S2R radioligand binding assays | google.com |
Competitive Binding Assays for Receptor Selectivity Validation
Beyond determining affinity for a primary target, competitive binding assays are critical for validating the selectivity of a compound. A selective compound binds with high affinity to its intended target while showing low affinity for other receptors, minimizing the potential for off-target effects.
In a selectivity panel, a compound is tested against a wide range of different receptors. The study of LDK1229, a benzhydryl piperazine analog, illustrates this process. Its binding affinity was tested not only against its primary target, the CB₁ receptor, but also against the CB₂ receptor to establish its selectivity. googleapis.com The resulting Ki values from these homologous and heterologous competition experiments quantify the compound's preference for one receptor over another. For instance, a compound with a Ki of 10 nM for Receptor A and 1000 nM for Receptor B would be considered 100-fold selective for Receptor A.
This validation is crucial. Many piperazine-based compounds are known to interact with multiple receptors, including serotonin (B10506), dopamine, and sigma receptors. google.com Therefore, a comprehensive competitive binding assay profile is essential to characterize the pharmacological profile of any new piperazine-containing entity intended for therapeutic use.
Table 3: Example of Competitive Binding Data for a Piperazine Analog (LDK1229)
| Compound | Radioligand | Receptor | Ki (nM) | Source |
|---|---|---|---|---|
| LDK1229 | [³H]CP55,940 | Wild-Type CB₁ | 324 | googleapis.com |
| LDK1229 | [³H]CP55,940 | K3.28¹⁹²A Mutant CB₁ | 1316 | googleapis.com |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Protein Co-Crystal Structure Determination
The ultimate understanding of how a ligand interacts with its protein target comes from visualizing their three-dimensional structure at an atomic level. X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the premier techniques for this purpose.
For X-ray crystallography, the ligand and its target protein must be co-crystallized. This crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein-ligand complex. This model reveals the precise binding orientation of the ligand and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. While no co-crystal structure of this compound has been published, structural data for related compounds exist. For example, the crystal structure of (4-hydroxy-piperidin-1-yl)(4-methyl-phenyl)methanone has been determined, providing insight into the conformational properties of the piperidine-methanone scaffold.
Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those resistant to crystallization. In Cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a high-resolution 3D map of the structure.
Both techniques provide invaluable structural blueprints that guide structure-activity relationship (SAR) studies and enable rational, structure-based drug design for optimizing ligand affinity and selectivity.
Preclinical and Translational Research with Piperazin 1 Yl Piperidin 1 Yl Methanone Derivatives
In Vivo Efficacy Studies in Disease Models Relevant to Piperazin-1-yl-piperidin-1-yl-methanone Targets
Derivatives of the piperazin-1-yl-methanone scaffold have been evaluated in various animal models to assess their therapeutic potential across a range of diseases. These studies provide crucial insights into the in vivo effects of these compounds and their potential clinical applications.
One area of investigation has been in the realm of inflammation and pain. A piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive properties in mouse models. nih.gov In a model of acetic acid-induced writhing, a test for pain, LQFM182 reduced the number of writhing episodes in a dose-dependent manner. nih.gov Furthermore, in a carrageenan-induced paw edema model, which assesses anti-inflammatory activity, this derivative was shown to reduce swelling. nih.gov The mechanism of this anti-inflammatory action was further explored in a pleurisy model, where LQFM182 was found to decrease the migration of polymorphonuclear cells and reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
In the context of central nervous system disorders, certain piperidine (B6355638) (piperazine)-amide substituted derivatives have been identified as potential multi-target antipsychotics. nih.govresearchgate.net One particular compound, designated as compound 11, was effective in several mouse models of psychosis. It reduced apomorphine-induced climbing and MK-801-induced hyperactivity. nih.govresearchgate.net Additionally, it showed procognitive effects in a novel object recognition task, suggesting potential benefits for cognitive deficits associated with psychiatric disorders. nih.govresearchgate.net Another piperazine derivative, named cmp2, has shown promise in a mouse model of Alzheimer's disease by reversing deficits in synaptic plasticity. nih.gov
The anti-cancer potential of piperazine-containing compounds has also been a focus of in vivo research. Matrine derivatives incorporating a piperazine moiety have demonstrated enhanced therapeutic efficacy against human hepatoma and colorectal carcinoma cells when compared to the parent compound. nih.gov Fatty acid amide hydrolase (FAAH) inhibitors that feature a piperazine or piperidine structure have exhibited neuroprotective effects in rat hippocampal slice cultures subjected to excitotoxic insults, indicating a potential therapeutic avenue for seizure-related brain damage. lookchem.com
Table 1: Summary of In Vivo Efficacy Studies of Piperazin-1-yl-methanone Derivatives
| Derivative Class | Disease Model | Animal Model | Key Findings |
| Pyrazole-piperazine | Inflammation and Pain | Mouse | Reduced inflammatory cell migration and pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov |
| Amide-piperidine/piperazine | Psychosis and Cognitive Deficits | Mouse | Showed antipsychotic-like activity and procognitive effects. nih.govresearchgate.net |
| Disubstituted piperazine | Alzheimer's Disease | Mouse (5xFAD) | Reversed synaptic plasticity deficits. nih.gov |
| Matrine-piperazine | Cancer | In vivo (cell lines) | Improved antitumor activity against hepatoma and colorectal carcinoma. nih.gov |
| Carbamate-piperazine/piperidine | Excitotoxicity/Seizures | Rat (hippocampal slices) | Provided neuroprotection against synaptic deterioration. lookchem.com |
| Benzoxazole-piperidine/piperazine | Psychosis | Mouse | Reduced apomorphine-induced climbing and DOI-induced head twitching. nih.gov |
Evaluation of Pharmacokinetic Profiles in Animal Models for Research
Understanding the pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is fundamental for its development.
Absorption and Distribution Research Methodologies
The initial assessment of the absorption and distribution of this compound derivatives often begins with in silico modeling. Platforms such as SwissADME are utilized to predict the drug-likeness and potential for oral bioavailability of these compounds. mdpi.com These computational tools analyze various physicochemical properties to forecast the pharmacokinetic behavior of the molecules. mdpi.com For instance, in silico studies on a series of piperazine derivatives predicted that several compounds would have high absorption potential and adhere to established rules for drug-likeness, suggesting good oral bioavailability. mdpi.com
Further in vitro methodologies are employed to refine these predictions. Caco-2 cell permeability assays serve as a model for intestinal absorption, while Madin-Darby Canine Kidney (MDCK) cell permeability assays provide insights into a compound's ability to cross biological barriers. ebyu.edu.tr Additionally, the ability of a compound to cross the blood-brain barrier is a critical parameter for drugs targeting the central nervous system, and this can also be predicted using computational models. ebyu.edu.tr One study on a novel piperazine derivative, cmp2, confirmed its ability to cross the blood-brain barrier, a significant advancement for its potential use in treating CNS diseases like Alzheimer's. nih.gov
Metabolic Clearance and Biotransformation Product Identification Studies
The metabolic fate of piperazine derivatives is a key determinant of their efficacy and duration of action. In vitro methods, such as microsomal stability assays using human liver microsomes, are standard practice. These assays help to identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of these compounds. For many piperazine-based drugs, CYP2D6, CYP1A2, and CYP3A4 have been identified as the major metabolizing enzymes. researchgate.net Subsequent biotransformation products can be identified through these in vitro systems, which may involve processes like hydroxylation, N-dealkylation, glucuronidation, and/or sulfation. researchgate.netnih.gov
In vivo studies in animal models provide a more comprehensive picture of metabolic clearance. For example, the metabolic clearance rate of specific piperazine derivatives has been investigated in mice, providing data on the in vivo disposition of these compounds. indexcopernicus.com It is important to note that piperazine derivatives can also inhibit CYP enzymes, which can lead to drug-drug interactions. researchgate.net
Excretion Pathway Investigations
Detailed investigations into the specific excretion pathways for this compound derivatives are not extensively reported in the available literature. Generally, the excretion of drug metabolites occurs through renal or fecal routes. The physicochemical properties of the metabolites, such as their water solubility, will largely determine the primary route of elimination.
Toxicological Assessment and Safety Profiling Methodologies in Preclinical Development
A thorough toxicological assessment is paramount to ensure the safety of any new therapeutic agent. For this compound derivatives, a tiered approach to toxicity testing is employed.
Initial in vitro cytotoxicity assays are conducted on various cell lines to determine the potential for cellular damage. For example, the neutral red uptake (NRU) assay can be used to assess the acute oral systemic toxicity of a compound in vitro. nih.gov The viability of cells, such as Chinese Hamster Ovary (CHO) cells, can also be measured after exposure to the derivatives to evaluate their cytotoxic effects. mdpi.com
A critical component of safety profiling is the evaluation of a compound's potential to cause cardiac arrhythmias. This is often assessed by examining its affinity for the human ether-a-go-go-related gene (hERG) potassium channel. Low affinity for the hERG channel is a desirable characteristic for a drug candidate. nih.govresearchgate.netnih.gov
In vivo toxicological studies in animals are conducted to evaluate the systemic effects of the compounds. These can range from acute toxicity studies to longer-term studies to assess for cumulative toxicity and identify any target organ effects. researchgate.net Genotoxicity studies are also performed to determine if a compound can cause DNA damage or mutations. researchgate.net Furthermore, carcinogenicity studies in animal models investigate the potential for long-term exposure to cause cancer. researchgate.net Reported toxic effects of some piperazine derivatives include agitation, anxiety, and seizures. nih.gov
Biomarker Identification and Validation for Clinical Translation of this compound Derivatives
Biomarkers are essential tools in drug development, serving to monitor disease progression, predict therapeutic response, and assess safety. For derivatives of this compound, the identification of relevant biomarkers is closely tied to their therapeutic targets.
In the context of inflammatory diseases, the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, as well as the activity of enzymes like myeloperoxidase, can serve as biomarkers to gauge the anti-inflammatory effects of these compounds. nih.gov A reduction in these biomarkers following treatment would indicate a positive therapeutic response.
For CNS-acting drugs, biomarker strategies can be more complex. They may involve neuroimaging techniques to assess changes in brain activity or structure, or the measurement of specific proteins or metabolites in cerebrospinal fluid or blood that are associated with the target disease. While specific biomarker identification and validation studies for the clinical translation of this compound derivatives are not yet widely published, the development of such markers will be a critical step in advancing these compounds into human clinical trials.
Medicinal Chemistry Applications and Therapeutic Potential of Piperazin 1 Yl Piperidin 1 Yl Methanone
Development of Anti-Cancer Agents Targeting Syk Kinase and Other Pathways
The piperazin-1-yl-methanone core is integral to the design of numerous anti-cancer agents that target a variety of molecular pathways beyond Syk Kinase. Research has focused on developing derivatives that inhibit other critical kinases, tubulin polymerization, and ion channels involved in cancer cell proliferation and survival.
Several kinase inhibitors incorporating the piperazine (B1678402) moiety have been approved for cancer therapy, such as those targeting cyclin-dependent kinases (CDK4/6) in breast cancer. mdpi.com Building on this concept, various novel piperazin-1-yl-methanone derivatives have been synthesized and evaluated. A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were screened for cytotoxic activity against several human cancer cell lines. rsc.org One of the most potent compounds from this series demonstrated significant cytotoxicity, particularly against the BT-474 breast cancer cell line, by inducing apoptosis and inhibiting tubulin polymerization. rsc.org This compound was found through molecular modeling to bind to the colchicine (B1669291) binding site of tubulin. rsc.org
In another study, fluoroquinolone scaffolds, traditionally used as antibacterials, were modified with substituted piperazin-1-yl-methanone moieties to explore their anti-tumor potential. nih.gov Several of these new compounds exhibited potent, broad-spectrum antitumor activity across 60 human cell lines, with some derivatives showing potency comparable to or greater than established chemotherapy agents like gefitinib (B1684475) and erlotinib. nih.gov
Furthermore, researchers have developed 1,2,4-triazolo[3,4-a]phthalazines containing an N-methylpiperazinyl group. nih.gov These compounds were assessed against five human cancer cell lines, with nitro-substituted derivatives showing marked activity. nih.gov The most promising compound displayed low-micromolar inhibitory concentrations (IC₅₀) against PC3, MCF-7, and SKBr3 cancer cells and was found to act as a K+ channel inhibitor. nih.gov
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) | Tubulin Polymerization Inhibition | BT-474 | 0.99 µM | rsc.org |
| 7-(4-substituted piperazin-1-yl)fluoroquinolone derivative (1a) | Antitumor | 60 Human Cell Lines (Mean) | 2.63 µM | nih.gov |
| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine (8d) | K+ Channel Inhibition | PC3 | 0.11 µM | nih.gov |
| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine (8d) | K+ Channel Inhibition | MCF-7 | 0.59 µM | nih.gov |
Investigation of Central Nervous System (CNS)-Active Compounds for Neurological and Psychiatric Disorders
The piperazine scaffold is a key component in many CNS-active drugs. nih.gov Derivatives of piperazin-1-yl-methanone have been specifically investigated for their potential in treating neurological and psychiatric conditions by modulating neurotransmitter systems, particularly the serotonin (B10506) (5-HT) system. nih.gov
The 5-HT₁ₐ receptor subtype is implicated in the pathophysiology of depression, anxiety, and schizophrenia. nih.gov A potent 5-HT₁ₐ receptor agonist, 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione (MMP), was developed for positron emission tomography (PET) imaging to study these receptors in the brain. nih.gov This compound, also known as CUMI-101, demonstrates high affinity for 5-HT₁ₐ receptors. nih.gov Studies in non-human primates using its radiolabeled form, [¹¹C]MMP, showed significant binding in brain regions rich in these receptors, such as the hippocampus and cortex. This binding was markedly reduced by pretreatment with a known 5-HT₁ₐ antagonist, confirming its specific action at this target. nih.gov Such compounds are crucial tools for understanding the role of the serotonergic system in psychiatric disorders and for the development of targeted therapies.
| Compound | Target | Binding Affinity (Kᵢ) | Key Finding | Reference |
|---|---|---|---|---|
| MMP (CUMI-101) | 5-HT₁ₐ Serotonin Receptor | 0.15 nM | Potent agonist used in PET imaging to study neuropsychiatric disorders. | nih.gov |
Anti-Inflammatory and Immunomodulatory Applications
The piperazin-1-yl-methanone structure is a valuable scaffold for developing novel anti-inflammatory agents. Derivatives have shown efficacy in various preclinical models of inflammation by modulating key inflammatory pathways and mediators.
One such derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov In studies, this compound reduced carrageenan-induced paw edema and decreased the migration of inflammatory cells in a pleurisy model. nih.gov Its mechanism involves the reduction of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov
Another research avenue has explored ferrocenyl(piperazine-1-yl)methanone-based compounds. nih.gov A lead compound from this series was found to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with low cellular toxicity. nih.gov Further investigation revealed that this compound inhibits the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the activation of the TLR4/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov
Additionally, derivatives have been designed as antagonists for the C-C chemokine receptor type 2 (CCR2), a key regulator of monocyte and macrophage migration to sites of inflammation. nih.gov The optimization of a series of CCR2 antagonists led to the identification of a complex piperazin-1-yl-methanone derivative with potent anti-inflammatory properties and an improved cardiovascular risk profile. nih.gov
| Compound | Mechanism/Target | Key Finding | Activity | Reference |
|---|---|---|---|---|
| LQFM182 | Inhibition of IL-1β and TNF-α | Reduced paw edema and inflammatory cell migration. | Dose-dependent reduction in inflammatory markers. | nih.gov |
| Ferrocenyl(piperazine-1-yl)methanone derivative (4i) | Inhibition of TLR4/NF-κB pathway | Inhibited production of NO, iNOS, and COX-2. | IC₅₀ = 7.65 µM (NO inhibition) | nih.gov |
| PF-4254196 | CCR2 Antagonism | Potent CCR2 antagonist with improved cardiovascular profile. | High in vitro potency. | nih.gov |
Role in Other Therapeutic Areas, including Anti-Infectives and Cardiovascular Research
The structural versatility of the piperazin-1-yl-methanone moiety has enabled its exploration in other significant therapeutic fields, notably in the development of anti-infective agents and treatments for cardiovascular disease.
Anti-Infective Research Numerous piperazine derivatives have been synthesized and tested for antibacterial and antifungal activities. researchgate.netresearchgate.net A series of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives showed moderate to good activity against various bacterial and fungal strains. researchgate.net Another study described new piperazine derivatives that exhibited promising in vitro antibacterial activity. researchgate.netneuroquantology.com
More targeted research has led to the development of 4′-(piperazin-1-yl)benzanilides with broad-spectrum anti-infective properties. mdpi.comnih.gov These compounds were derived from a lead compound active against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comnih.gov One derivative, a diarylthioether, not only retained antiplasmodial activity but also showed broad-spectrum antibacterial and bactericidal effects against both Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii and Escherichia coli. mdpi.com Similarly, the synthesis of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides yielded compounds with potent antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Target Organism | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| 4′-(piperazin-1-yl)benzanilides | P. falciparum, Gram-positive & Gram-negative bacteria | MIC = 16–64 µg/mL; MBC = 16–64 µg/mL | mdpi.com |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA, E. coli, P. aeruginosa | More potent than ampicillin (B1664943) against MRSA. | nih.gov |
| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Bacteria and Fungi | Moderate activity observed. | researchgate.net |
Cardiovascular Research In the cardiovascular arena, piperazin-1-yl-methanone derivatives have been designed to offer cardioprotective effects. Novel purine (B94841) analogues bearing a piperazine-methanone linker to a nitrate (B79036) ester were synthesized to mimic or enhance endogenous protective mechanisms like ischemic postconditioning. nih.gov In a preclinical model of myocardial infarction, the most active of these compounds significantly reduced the infarct size compared to the control group, highlighting its potential as a pharmacological postconditioning agent. nih.gov As mentioned previously, research into CCR2 antagonists for inflammatory diseases also prioritized candidates with improved cardiovascular safety profiles, underscoring the dual relevance of this chemical scaffold. nih.gov
Challenges and Opportunities in Piperazin 1 Yl Piperidin 1 Yl Methanone Research
Synthetic Challenges and Process Scale-Up Considerations for Piperazin-1-yl-piperidin-1-yl-methanone
The synthesis of this compound, while conceptually straightforward, presents several practical challenges, particularly concerning efficiency, purity, and scalability. The primary route to this compound involves the coupling of a piperazine (B1678402) and a piperidine (B6355638) moiety via a carbonyl linker.
One documented synthesis involves the preparation of piperazin-1-yl(piperidin-1-yl)methanone as a crude product, confirmed by Liquid Chromatography-Mass Spectrometry (LCMS) which showed a mass-to-charge ratio (m/z) of 198 [M+1], corresponding to the protonated molecule. googleapis.com This suggests a successful formation of the target compound. However, the term "crude" implies the presence of impurities, which necessitates further purification steps.
General challenges in the synthesis of related piperazine derivatives that are applicable to this compound include:
Reagent Control: The presence of two secondary amine groups in piperazine requires the use of protecting groups to ensure selective acylation at one nitrogen atom, preventing the formation of undesired bis-acylated products.
Purification: The separation of the desired monosubstituted product from unreacted starting materials, by-products, and the deprotected protecting group can be complex and may require chromatographic techniques, which are often not ideal for large-scale production. google.com
Scale-Up: Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces challenges related to reaction kinetics, heat management, and maintaining consistent product quality. google.com The development of a robust and scalable process would likely focus on minimizing the number of synthetic steps and avoiding chromatographic purification. google.com One patent mentions the use of this compound in the preparation of substituted pyridinyl-pyrimidines, indicating its role as a building block in the synthesis of more complex molecules. google.com
Addressing Selectivity and Potential Off-Target Effects in this compound Research
The biological activity of this compound is not well-documented in publicly available literature. However, the piperazine and piperidine scaffolds are known pharmacophores that can interact with a wide range of biological targets. Therefore, a key challenge in the research of this compound would be to determine its selectivity profile and identify any potential off-target effects.
The piperazine moiety is a common feature in many centrally active drugs, often contributing to interactions with various receptors and transporters. For instance, derivatives of piperazine have been investigated for their effects on chemokine receptors and as tyrosine kinase inhibitors. evitachem.comgoogle.com The piperidine ring is also a frequent component of bioactive molecules.
Given this, it is plausible that this compound could exhibit a broad spectrum of biological activities. A thorough investigation would require screening against a panel of receptors, enzymes, and ion channels to establish a comprehensive selectivity profile. The lack of specific biological data for this compound makes it difficult to predict its primary target and potential off-target interactions.
Optimization Strategies for Enhanced Bioavailability and Target Engagement
For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including good bioavailability and effective target engagement. The structure of this compound suggests it is a relatively small molecule, which is generally favorable for oral absorption. However, several factors could influence its bioavailability:
Solubility: The presence of two basic nitrogen atoms suggests that the compound's solubility will be pH-dependent. Strategies to optimize solubility could involve salt formation or the introduction of polar functional groups.
Metabolic Stability: The molecule could be susceptible to metabolism at several positions, including oxidation of the piperazine and piperidine rings or hydrolysis of the amide bond. Introducing metabolically robust groups, such as fluorine atoms, is a common strategy to enhance metabolic stability. google.com
Target Engagement: Effective engagement with a biological target depends on the compound's three-dimensional structure and its ability to form key interactions within the target's binding site. Without a known biological target for this compound, optimizing target engagement remains a hypothetical exercise. Should a target be identified, structure-activity relationship (SAR) studies would be crucial to guide the optimization of the molecule's potency and selectivity.
A patent for a poly (ADP-ribose) polymerase inhibitor lists piperazin-1-yl(piperidin-1-yl)methanone, suggesting its potential utility in the development of therapies where enhancing bioavailability is a key consideration. buyersguidechem.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. buyersguidechem.com For a compound like this compound, AI and ML could be applied in several ways:
Target Prediction: AI algorithms can analyze the chemical structure of a compound and predict its likely biological targets by comparing it to large databases of known drug-target interactions. This could provide the first clues to the biological function of this compound.
Virtual Screening: If a target is identified, ML models can be used to screen virtual libraries of related compounds to identify analogs with potentially higher potency and better selectivity.
ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to prioritize compounds with favorable drug-like properties for further experimental testing. This can significantly reduce the time and cost associated with preclinical development.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially using the this compound scaffold as a starting point to create novel drug candidates with improved characteristics.
The successful application of AI and ML in the study of this compound would depend on the availability of high-quality data for training the models.
Q & A
Q. What are the common synthetic routes for Piperazin-1-yl-piperidin-1-yl-methanone derivatives, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling piperazine and piperidine precursors via a methanone linker. Key steps include:
- Amide/Carbonylation : Reacting piperazine with activated carbonyl intermediates (e.g., chloroethyl ketones) under reflux conditions in solvents like dichloromethane or tetrahydrofuran (THF) .
- Reductive Amination : Using sodium cyanoborohydride or other reducing agents to form stable intermediates .
- Optimization : Temperature control (60–80°C), solvent polarity adjustments, and catalytic bases (e.g., triethylamine) improve yields. For example, using SnCl₂ in nitro-group reductions achieves >80% purity .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Chloroethyl ketone coupling | 65–75 | Reflux in THF, triethylamine | |
| Reductive amination | 70–85 | NaBH₃CN, methanol, 50°C |
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms piperazine/piperidine ring connectivity and substituent positions. For example, methylene protons adjacent to the methanone group resonate at δ 3.2–3.8 ppm .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 328.4) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, such as bond angles in aziridine-piperazine hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound derivatives to enhance biological activity?
Methodological Answer: SAR studies focus on:
- Substituent Effects : Fluorine or chloro groups on aryl rings increase lipophilicity and target binding (e.g., 3-fluorophenyl derivatives show 10-fold higher enzyme inhibition) .
- Ring Modifications : Replacing piperidine with azetidine improves metabolic stability but reduces solubility .
Q. Table 2: SAR Trends in Selected Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Fluorophenyl analog | Fluorine substitution | 0.8 µM (Enzyme X) | |
| Azetidine-piperazine hybrid | Ring contraction | 2.3 µM (Enzyme Y) |
Q. What methodologies are employed to resolve contradictions in pharmacological data across different studies of this compound analogs?
Methodological Answer:
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies conflicting binding modes caused by protonation state differences in piperazine rings .
- Meta-Analysis : Cross-reference cytotoxicity data (e.g., CC₅₀ in cancer cell lines) with PubChem BioAssay entries to identify outliers .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Hepatic Microsomes : Assess metabolic stability (e.g., half-life >2 hours indicates low CYP450 susceptibility) .
- Caco-2 Monolayers : Measure permeability (Papp >1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (e.g., <90% binding favors therapeutic efficacy) .
Q. How can researchers design experiments to analyze the thermal stability of this compound derivatives under storage conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 150–200°C) and decomposition thresholds .
- Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., <5% degradation acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
